molecular formula C17H20N4O4 B5457214 methyl 4-(5-{[(3S)-3-(acetylamino)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate

methyl 4-(5-{[(3S)-3-(acetylamino)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate

Cat. No. B5457214
M. Wt: 344.4 g/mol
InChI Key: FYZLGMCRRBXOHD-AWEZNQCLSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyrrolidine ring, and an ester group. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom. The ester group (-COO-) is a common functional group in organic chemistry, often responsible for the characteristic smell of fruits .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole and pyrrolidine rings, for example, would likely contribute to the compound’s rigidity and shape. The ester group could also affect the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the ester group might make the compound susceptible to hydrolysis, while the nitrogen in the oxadiazole and pyrrolidine rings might participate in various reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the interactions between its atoms .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system in which it is used. Without more information, it’s difficult to speculate on the mechanism of action of this particular compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should always be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

methyl 4-[5-[[(3S)-3-acetamidopyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-11(22)18-14-7-8-21(9-14)10-15-19-16(20-25-15)12-3-5-13(6-4-12)17(23)24-2/h3-6,14H,7-10H2,1-2H3,(H,18,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZLGMCRRBXOHD-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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